2-Furancarboximidamide

Beschreibung

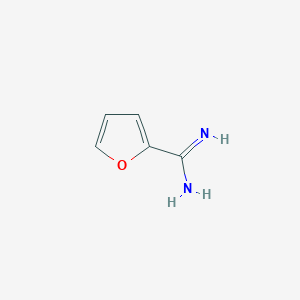

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

furan-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVVSNUVSKUJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388655 | |

| Record name | 2-Furancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54610-73-0 | |

| Record name | 2-Furancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Routes to 2-Furancarboximidamide

The creation of this compound can be achieved through several synthetic strategies, ranging from classical organic reactions to more modern approaches.

The Pinner reaction is a well-established method for converting nitriles into imidates, which can then be transformed into amidines. wikipedia.orgorganic-chemistry.orgnumberanalytics.comsemanticscholar.org This acid-catalyzed reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.orgnumberanalytics.com These salts are reactive intermediates that can undergo further nucleophilic addition with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org

The classical Pinner reaction involves bubbling dry hydrogen chloride gas through a mixture of the nitrile and an alcohol. semanticscholar.orgthieme-connect.de For the synthesis of this compound, 2-furonitrile (B73164) serves as the nitrile precursor. The process begins with the protonation of the nitrile by the acid catalyst, which enhances its electrophilicity. numberanalytics.com The alcohol then acts as a nucleophile, attacking the protonated nitrile to form a tetrahedral intermediate. This intermediate subsequently collapses to produce the imidate. numberanalytics.com The resulting Pinner salt can then be reacted with ammonia to furnish this compound. wikipedia.org

Modifications to the classical Pinner method have been developed to improve yields and expand its applicability. One such adaptation involves the use of thiols instead of alcohols, leading to the formation of thioimidic esters, which can also be converted to amidines. diva-portal.org

Table 1: Key Aspects of the Pinner Reaction for this compound Synthesis

| Feature | Description |

| Starting Material | 2-Furonitrile |

| Reagents | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., HCl) |

| Intermediate | Imino ester salt (Pinner salt) |

| Final Step | Reaction with Ammonia or Amine |

| Product | This compound |

Lewis acids have emerged as effective catalysts and promoters for the synthesis of amidines from nitriles. sciforum.net These electron-deficient species can activate the nitrile group, facilitating nucleophilic attack by an amine. sciforum.netsemanticscholar.org A variety of Lewis acids, including aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and copper(I) chloride (CuCl), have been employed for this purpose, often requiring elevated temperatures. sciforum.netsemanticscholar.org

The direct synthesis of amidines from unactivated nitriles and amines can be challenging. However, the use of Lewis acids provides a viable pathway. semanticscholar.org For instance, the reaction can be carried out in the presence of stoichiometric amounts of CuCl or with catalytic systems employing Lewis acids like ytterbium amides. sciforum.net The use of copper as a Lewis acid has been shown to be effective for the hydration of nitriles to amides, a related transformation. whiterose.ac.uk Research has also demonstrated the use of iron hydrides in combination with a Lewis acid to promote the dehydration of primary amides to nitriles, highlighting the role of Lewis acids in activating nitrile-related functional groups. researchgate.net Furthermore, Lewis acids such as hafnium triflate have been observed to facilitate reactions between alcohols and nitriles. rroij.com

Recent research has focused on developing novel and efficient methods for the synthesis of furan (B31954) derivatives, which can be precursors or analogues of this compound. One-pot strategies are particularly attractive for their efficiency. For example, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized using a one-pot approach, yielding moderate to excellent results. mdpi.com

Other innovative methods include the use of hypervalent iodine reagents in the synthesis of secondary amides from N-substituted amidines, which themselves can be derived from nitriles. acsgcipr.org Additionally, novel catalytic strategies are being explored for the synthesis of furans and their derivatives from various starting materials, including biomass. mdpi.com For instance, iron(III) sulfate (B86663) has been used as a Lewis acid catalyst in the synthesis of FDCA methyl ester from galactaric acid. mdpi.com The development of new catalytic systems, such as those based on palladium, for the arylation of amidines also opens up new avenues for creating diverse this compound derivatives. organic-chemistry.org

Functional Group Transformations and Derivatization of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. Its functional groups can undergo a variety of transformations, including oxidative rearrangements and condensation reactions.

The oxidative rearrangement of furan-2-carboximidamides provides a route to other valuable chemical structures. For instance, the oxidation of furan-2-carboximidamides with (dicarboxyiodo)benzenes can lead to the formation of N¹-acyl-N¹-(2-furyl)ureas through a rearrangement involving a carbodiimide (B86325) intermediate. researchgate.netrsc.orgresearchgate.net Subsequent thermolysis of these ureas can yield 2-acylaminofurans. researchgate.netrsc.orgresearchgate.net

In a related reaction, the oxidation of N²-phenylfuran-2-carboximidamide with (diacetoxyiodo)benzene (B116549) has been shown to produce N-(2-furyl)acetamide in good yield. rsc.org This transformation highlights a convenient method for accessing stable derivatives of the highly unstable 2-aminofuran. rsc.org The mechanism of these oxidative rearrangements is influenced by the nature of the substituents on the amidine and the reaction conditions. rsc.org Furthermore, cyclization reactions of furan-2-carboximidamides can lead to the formation of fused heterocyclic systems. For example, the oxidation of benzo[b]furan derivatives of furan-2-carboximidamides can result in the formation of benzo wikipedia.orgresearchgate.netfuro[2,3-d]pyrimidine derivatives. researchgate.netrsc.orgresearchgate.net

Table 2: Products from Oxidative Rearrangement of Furan-2-carboximidamides

| Starting Material | Oxidizing Agent | Product |

| Furan-2-carboximidamides | (Dicarboxyiodo)benzenes | N¹-acyl-N¹-(2-furyl)ureas |

| N²-phenylfuran-2-carboximidamide | (Diacetoxyiodo)benzene | N-(2-furyl)acetamide |

| Benzo[b]furan derivatives of furan-2-carboximidamides | (Dicarboxyiodo)benzenes | Benzo wikipedia.orgresearchgate.netfuro[2,3-d]pyrimidine derivatives |

The amidine functionality in this compound makes it a suitable partner in condensation reactions with carbonyl compounds to form various heterocycles. iitr.ac.in Amidines, in general, are known to react with α,β-unsaturated carbonyl compounds to yield pyrimidine (B1678525) derivatives. iitr.ac.inbau.edu.lb For example, chalcones can react with guanidine (B92328) (a related compound) or urea (B33335) to form pyrimidine derivatives. biointerfaceresearch.com

The reaction of this compound with dicarbonyl compounds or their equivalents is a common strategy for constructing six-membered heterocyclic rings. These reactions often proceed through an initial condensation to form an intermediate that subsequently cyclizes. The specific outcome of the reaction depends on the nature of the carbonyl compound and the reaction conditions. This approach provides access to a wide range of furan-containing heterocyclic systems, which are of interest in various fields of chemistry.

Nucleophilic Reactivity of the Imidamide Moiety

The imidamide functional group, -C(=NH)NH₂, inherent to this compound, is characterized by its nucleophilic nature, a consequence of the lone pair of electrons on its nitrogen atoms. This electronic feature allows this compound to engage in a variety of chemical reactions by attacking electron-deficient centers. The nucleophilicity is subject to the electronic influence of the furan ring and the specific reaction conditions.

The primary sites for nucleophilic attack are the nitrogen atoms of the imidamide group. Both the sp²-hybridized imino nitrogen and the sp³-hybridized amino nitrogen possess lone pairs of electrons available for reaction. The relative nucleophilicity of these two nitrogen atoms is dictated by a combination of steric and electronic factors. The furan ring, an electron-rich aromatic system, can modulate the electron density of the imidamide moiety through both resonance and inductive effects, thereby influencing its reactivity.

The nucleophilic character of the imidamide moiety enables this compound to react with a range of electrophiles, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds. These reactions are fundamental in the synthesis of more complex heterocyclic structures. The regioselectivity of the attack, determining which nitrogen atom acts as the nucleophile, is dependent on the electrophile's nature and the reaction conditions.

Amidines, including by extension this compound, can undergo alkylation when treated with alkyl halides. researchgate.net The reaction typically occurs at the more basic and less sterically hindered imino nitrogen. For instance, the alkylation of N,N-dimethylbenzamidine with methyl iodide results in the formation of the corresponding trimethylated product in a 64% yield. researchgate.net

Acylation of amidines with acyl chlorides proceeds via a nucleophilic addition-elimination mechanism to furnish N-acylamidines. savemyexams.comchemguide.co.uk The reaction is initiated by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the acylated product. savemyexams.comchemguide.co.uk

Table 1: Examples of Alkylation and Acylation of Amidines

| Amidine Reactant | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Dimethylbenzamidine | Methyl iodide | N,N,N'-Trimethylbenzamidinium iodide | 64 | researchgate.net |

| Ethanoyl chloride | Ethylamine | N-Ethylethanamide | - | chemguide.co.uk |

A significant application of the nucleophilic character of amidines is their condensation with carbonyl compounds. The reaction of amidines with 1,3-dicarbonyl compounds, such as β-keto esters and malonic esters, is a cornerstone in the synthesis of pyrimidine derivatives, a class of heterocycles with diverse biological activities. slideshare.net This reaction, often catalyzed by acids or bases, proceeds through the initial nucleophilic attack of the amidine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. slideshare.netyoutube.com

Similarly, amidines can react with α,β-unsaturated aldehydes and ketones. In these conjugate addition reactions, the amidine acts as a nucleophile, attacking the β-carbon of the unsaturated system. openstax.org This leads to the formation of β-amino aldehydes or ketones. openstax.org

Table 2: Synthesis of Pyrimidines from Amidines and Carbonyl Compounds

| Amidine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzamidine (B55565) hydrochloride | 1-Substituted-2,3,3-trifluoro-1-propenyl p-toluenesulfonate | 5-Fluoro-2-phenylpyrimidine | TBAH, DMSO, 70°C, 1h | 86 | oup.com |

| Acetamidine (B91507) hydrochloride | 1-Substituted-2,3,3-trifluoro-1-propenyl p-toluenesulfonate | 4-Substituted-5-fluoro-2-methylpyrimidine | TBAH, DMSO, 70°C, 1h | - | oup.com |

Note: TBAH = Tetrabutylammonium hydroxide, DMSO = Dimethyl sulfoxide. Yield for the reaction with acetamidine hydrochloride was not specified in the source.

The nucleophilicity of amidines is also harnessed in the synthesis of 1,2,4-triazoles. The condensation of amidines with carboxylic acid hydrazides provides access to these important heterocyclic compounds. scispace.com The reaction proceeds through the formation of an intermediate acylamidrazone, which then undergoes thermal cyclization to yield the 3,5-disubstituted-1,2,4-triazole. scispace.com The yields for these reactions are generally high, often ranging from 87% to 97%. scispace.com For example, the reaction of benzamidine with isonicotinic hydrazide gives the corresponding N¹-isonicotinoylbenzamidrazone in 88% yield. scispace.com

Table 3: Synthesis of 1,2,4-Triazole Derivatives from Amidines

| Amidine Reactant | Hydrazide Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzamidine | Isonicotinic hydrazide | N¹-Isonicotinoylbenzamidrazone | 88 | scispace.com |

| Acetamidine | Oxalodihydrazide | Di-(5-methyl-1,2,4-triazol-3-yl) | 95 | scispace.com |

| Benzamidine | Malonodihydrazide | Di-(5-phenyl-1,2,4-triazol-3-yl)methane | 93 | scispace.com |

In the context of this compound, the electron-donating nature of the furan ring is expected to enhance the nucleophilicity of the imidamide moiety, potentially leading to increased reaction rates and yields in the aforementioned transformations compared to amidines bearing electron-withdrawing groups. However, specific experimental data for the nucleophilic reactions of this compound are not extensively documented in the surveyed literature.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Furancarboximidamide and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the carbon framework, identify proton environments, and probe the specific nature of the nitrogen atoms within the amidine group. nih.gov

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. For this compound, the spectrum would reveal distinct signals for the protons on the furan (B31954) ring and the N-H protons of the amidine group. The furan ring protons (H3, H4, and H5) would appear as distinct multiplets in the aromatic region, with their specific chemical shifts and coupling constants providing definitive information about their positions on the ring.

A key aspect of amidine chemistry that can be investigated by ¹H NMR is prototropic tautomerism. acs.orgnih.gov The amidine group can exist in an equilibrium between two tautomeric forms, where a proton is exchanged between the two nitrogen atoms. This exchange can be slow or fast on the NMR timescale. At low temperatures, the exchange may be slowed sufficiently to observe separate signals for the N-H protons of each tautomer, allowing for their characterization and the determination of the equilibrium constant. sci-hub.st At room temperature, a rapid exchange would likely lead to a single, broadened signal for the exchangeable N-H protons.

Furthermore, ¹H NMR is crucial for conformational analysis, particularly concerning the rotation around the C2-C(N) single bond. edinst.comspectroscopyonline.com This rotation can lead to different spatial orientations (conformers) of the amidine group relative to the furan ring. The nuclear Overhauser effect (NOE), a through-space interaction between protons, can be measured to determine the proximity of the amidine protons to the furan ring protons (specifically H3), thereby establishing the preferred conformation in solution. spectroscopyonline.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H5 | ~7.5 | Doublet of doublets |

| Furan H3 | ~7.2 | Doublet of doublets |

| Furan H4 | ~6.5 | Doublet of doublets |

Note: Values are estimates based on typical ranges for furan and amidine compounds. Actual values may vary depending on solvent and temperature.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. kcl.ac.uk In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals would be expected: four for the furan ring carbons and one for the amidine carbon.

The chemical shifts of these carbons provide significant structural information. The amidine carbon (C=N) is typically found in the 150-165 ppm region. The furan ring carbons have characteristic shifts: C2 and C5 (the carbons adjacent to the oxygen) are the most deshielded, appearing furthest downfield, while C3 and C4 appear at higher fields. rsc.org The specific shifts help confirm the substitution pattern. Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate each carbon atom with its directly attached proton(s), confirming the assignments made in both the ¹H and ¹³C spectra.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (Amidine) | 150 - 165 |

| C2 (Furan) | 145 - 155 |

| C5 (Furan) | 140 - 145 |

| C3 (Furan) | 110 - 120 |

Note: Values are estimates based on general chemical shift ranges for these functional groups.

¹⁵N NMR spectroscopy is a powerful, though less common, technique that directly probes the nitrogen atoms. psu.edu For this compound, it can distinguish between the formally sp²-hybridized (imino) and sp³-hybridized (amino) nitrogen atoms of the amidine group. psu.edu The significant difference in the chemical shifts of these two nitrogen environments provides unambiguous evidence for the structure.

This technique is particularly valuable for studying tautomerism. psu.edu In cases of slow proton exchange, two distinct ¹⁵N signals would be observed for each tautomer. The analysis of these shifts, often compared to methylated, non-tautomerizing model compounds, can provide a quantitative measure of the tautomeric equilibrium. psu.edu Two-dimensional experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the structure by showing correlations between protons and nitrogen atoms over two or three bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a characteristic "fingerprint" for the compound, allowing for the identification of functional groups.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the amidine group would appear as one or more bands in the 3100-3500 cm⁻¹ region. The C=N stretching vibration would give a strong absorption band around 1640-1680 cm⁻¹. The furan ring itself would be identified by C-H stretching vibrations just above 3000 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and the characteristic C-O-C stretching of the ring, typically around 1000-1200 cm⁻¹.

Raman spectroscopy , which relies on the change in polarizability of a bond during vibration, would be particularly sensitive to the C=C and C=N double bonds. While N-H and O-H bonds often give weak Raman signals, the symmetric vibrations of the furan ring would be prominent. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amidine N-H | Stretch | 3100 - 3500 | Medium-Strong |

| Furan C-H | Stretch | 3000 - 3100 | Medium |

| Amidine C=N | Stretch | 1640 - 1680 | Strong |

| Furan C=C | Stretch | 1500 - 1600 | Medium-Variable |

| Amidine N-H | Bend | 1550 - 1650 | Medium-Strong |

Note: These are general frequency ranges and can be influenced by conjugation and hydrogen bonding.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The primary application is the determination of the molecular weight of a compound with high accuracy. For this compound (C₅H₆N₂O), the exact mass of the molecular ion (M⁺˙) would be readily determined.

Upon ionization, typically by electron impact (EI), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides valuable structural information. A plausible fragmentation pathway for this compound would likely involve:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bonds could lead to the loss of an ammonia molecule, resulting in a fragment ion with an m/z corresponding to [M-17]⁺.

Cleavage of the furan ring: The furan ring could fragment, for instance, by losing carbon monoxide (CO), a common fragmentation pathway for furans, leading to a peak at [M-28]⁺ or other related fragments.

Formation of the furoyl cation: Cleavage of the bond between the furan ring and the amidine carbon could yield a furoyl-type cation (C₄H₃O-C⁺) or a related species.

Analyzing these fragmentation patterns allows chemists to piece together the original structure of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophores in this compound—the conjugated π-systems of the furan ring and the C=N double bond—are expected to absorb UV light. The spectrum would likely show one or more absorption maxima (λ_max) characteristic of π → π* and possibly n → π* transitions. The conjugation between the furan ring and the amidine group would influence the position and intensity of these absorptions.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. psu.edu Not all molecules that absorb UV light are fluorescent. The fluorescence potential of this compound would depend on its structural rigidity and the efficiency of non-radiative decay processes. If fluorescent, the compound would exhibit an emission spectrum at a longer wavelength (lower energy) than its absorption spectrum. The presence and characteristics of fluorescence can be sensitive to the molecule's environment, such as solvent polarity and pH.

Theoretical and Computational Chemistry of 2 Furancarboximidamide

Tautomerism and Isomerism in 2-Furancarboximidamide Systems

Tautomerism and isomerism are fundamental concepts in organic chemistry that describe the existence of different forms of a molecule with the same chemical formula.

Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. encyclopedia.pubwikipedia.org In this compound, the primary form of tautomerism is the amino-imino equilibrium. This involves the movement of a proton between the nitrogen atoms of the amidine group.

The equilibrium between the amino and imino tautomers is influenced by various factors, including the electronic nature of the furan (B31954) ring and the surrounding environment (e.g., solvent). clockss.org Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov Generally, the amino tautomer is more stable, but the imino tautomer can play a crucial role in the compound's reactivity and biological activity. nih.gov The study of such equilibria is vital as different tautomers can exhibit distinct chemical and physical properties. wikipedia.orgclockss.org

Stereoisomerism in this compound can arise from restricted rotation around the carbon-nitrogen double bond in the imino tautomer, leading to the formation of E and Z isomers. studymind.co.uklibretexts.orgchemguide.co.ukyoutube.com The E isomer has the higher priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. studymind.co.ukchemguide.co.ukphysicsandmathstutor.com

The configurational stability of these stereoisomers refers to the energy barrier for their interconversion. nih.govbris.ac.ukspringernature.com A high barrier indicates that the isomers are stable and can be isolated, while a low barrier suggests they will readily interconvert. Computational methods can be used to calculate the rotational energy barrier and to determine the relative stabilities of the E and Z isomers. This information is critical for understanding the compound's three-dimensional structure and how it might interact with other molecules.

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including tautomeric interconversions. nih.govplos.orgnih.gov By mapping the potential energy surface, it is possible to identify the transition state structures that connect the different tautomers. semanticscholar.org

The activation energy for the interconversion can be calculated, providing a measure of the kinetic feasibility of the tautomerization process. semanticscholar.orgnih.gov These calculations can be performed in the gas phase or in the presence of a solvent to understand the role of the environment on the reaction pathway. semanticscholar.orgorientjchem.org Methods like intrinsic reaction coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the desired reactant and product tautomers. semanticscholar.org Understanding these pathways provides a detailed picture of the dynamic behavior of this compound at the molecular level.

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. nih.govescholarship.org For this compound, these approaches can identify the most probable sites for electrophilic and nucleophilic attack, predict the stability of intermediates and transition states, and map out the energetic profiles of potential reaction pathways.

Reactivity Prediction:

The reactivity of this compound is dictated by the electronic interplay between the electron-rich furan ring and the strongly basic amidine group. Density Functional Theory (DFT) is a common method used to calculate various molecular properties that serve as reactivity descriptors. d-nb.infoki.si These descriptors help in understanding how the molecule interacts with other chemical species.

Key reactivity insights can be inferred from computational studies on related molecules. For instance, in furan, the Cα positions (adjacent to the oxygen atom) are typically the most reactive sites for electrophilic attack. researchgate.net The presence of the electron-withdrawing carboximidamide group at the C2 position is expected to modulate this reactivity.

Computational analyses, such as the calculation of Fukui functions and molecular electrostatic potential (MEP) maps, can provide a more quantitative prediction of reactivity. d-nb.info The Fukui function identifies the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen atoms of the amidine group are expected to be the primary sites for electrophilic attack due to their high lone pair availability.

Reaction Mechanism Elucidation:

Computational studies are instrumental in mapping out the step-by-step processes of chemical reactions. nih.govescholarship.orgacs.org For reactions involving this compound, computational methods can be used to explore various potential mechanisms, such as addition, cyclization, and rearrangement reactions.

A study on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, which was investigated through extensive computational analysis, revealed a stepwise addition/N2 elimination/cyclization pathway. nih.govescholarship.orgacs.org This study demonstrated that the initial nucleophilic attack of the amidine was the rate-limiting step. nih.govescholarship.orgacs.org Similar mechanistic principles can be applied to predict the reactions of this compound with various electrophiles.

The table below presents a hypothetical reaction coordinate for a generic electrophilic addition to the amidine nitrogen of this compound, based on typical values found in computational studies of similar reactions.

Table 1: Hypothetical Reaction Coordinate for Electrophilic Addition to this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | This compound + Electrophile (E+) | 0 | Reactants |

| 2 | Transition State 1 (TS1) | 10-15 | Formation of the N-E bond |

| 3 | Intermediate 1 | -5 to -10 | Protonated amidine intermediate |

| 4 | Transition State 2 (TS2) | 5-10 | Rearrangement or subsequent reaction |

| 5 | Product | Varies | Final product |

Note: The values in this table are illustrative and based on computational studies of analogous amidine reactions. Specific values for this compound would require dedicated computational investigation.

Gas-Phase Acidity/Basicity and Protonation Energetics Studies

The gas-phase acidity and basicity of a molecule are fundamental properties that quantify its intrinsic ability to donate or accept a proton, respectively, in the absence of solvent effects. ustc.edu.cn These properties are often determined through a combination of experimental techniques, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, and high-level computational methods. researchgate.net

Gas-Phase Basicity and Proton Affinity:

The gas-phase basicity (GB) is the negative of the Gibbs free energy change (ΔG) for the protonation reaction, while the proton affinity (PA) is the negative of the enthalpy change (ΔH) for the same reaction. uiuc.edu For this compound, protonation can occur at several sites: the furan ring oxygen, the furan ring carbons, or the nitrogen atoms of the amidine group.

Computational studies on furan and its derivatives indicate that while furan itself is a carbon base in the gas phase (preferentially protonating at the Cα position), the introduction of substituents can significantly alter the preferred protonation site. researchgate.netresearchgate.net For this compound, the amidine group is expected to be a much stronger base than the furan ring. The high intrinsic basicity of the amidine functionality arises from the effective delocalization of the positive charge in the resulting amidinium cation.

Protonation Energetics:

Computational calculations can predict the proton affinities for each potential protonation site, thereby identifying the most basic center in the molecule. The site with the highest proton affinity will be the most favorable for protonation.

Based on studies of similar molecules, the proton affinity of the imino nitrogen of the amidine group in this compound is expected to be significantly higher than that of the amino nitrogen or any site on the furan ring.

The table below provides estimated proton affinities and gas-phase basicities for sites on molecules structurally related to this compound, which can be used to infer the properties of the target compound.

Table 2: Calculated Proton Affinities (PA) and Gas-Phase Basicities (GB) of Related Compounds (in kcal/mol)

| Compound | Protonation Site | Calculated PA | Calculated GB | Reference |

| Furan | Cα | ~194 | ~186 | researchgate.net (inferred) |

| Furan | Cβ | ~184 | ~176 | researchgate.net (inferred) |

| Formamidine | Imino N | ~227 | ~220 | General chemical literature |

| Guanidine (B92328) | Imino N | ~236 | ~228 | epdf.pub |

Note: These values are for parent compounds and serve as a basis for estimating the properties of this compound. The actual values for this compound will be influenced by the electronic effects of the combined furan and carboximidamide moieties.

The study of gas-phase ion chemistry provides a pure measure of a molecule's intrinsic properties, free from the complexities of solvation. acs.org For this compound, these computational predictions of basicity are crucial for understanding its behavior in various chemical environments, including its potential role as a ligand in coordination chemistry or as a catalyst.

Coordination Chemistry and Ligand Properties of 2 Furancarboximidamide

2-Furancarboximidamide as a Ligand in Metal Coordination Compounds

There is no available information on the use of this compound as a ligand in metal coordination compounds.

Identification of Potential Donor Atoms and Binding Modes

The potential donor atoms and binding modes of this compound have not been experimentally or theoretically investigated.

Synthetic Strategies for Metal-2-Furancarboximidamide Complexes

No synthetic methods for the preparation of metal complexes containing the this compound ligand have been described in the literature.

Electronic and Geometric Properties of this compound-Metal Adducts

The electronic and geometric properties of adducts formed between this compound and metal ions are unknown.

Role of this compound-Based Ligands in Catalytic Systems

There is no information on the application of this compound-based ligands in the field of catalysis.

Advanced Research Applications in Chemical Sciences

2-Furancarboximidamide as a Precursor in Diverse Organic Synthesis

This compound, a versatile building block in organic chemistry, serves as a valuable precursor for the synthesis of a wide array of complex organic molecules. Its unique chemical structure, featuring both a furan (B31954) ring and a carboximidamide functional group, allows for its participation in a variety of chemical transformations. This enables the construction of diverse molecular architectures, highlighting its significance in synthetic organic chemistry. wikipedia.org

Annulation Reactions for the Construction of Polycyclic Systems

Annulation reactions are crucial in the synthesis of polycyclic systems, which are core structures in many biologically active compounds and functional materials. semanticscholar.org While direct annulation reactions involving this compound are not extensively documented in readily available literature, the furan moiety itself is a well-known participant in various cycloaddition and annulation strategies. For instance, the furan ring can act as a diene in Diels-Alder reactions, a common method for constructing six-membered rings. This reactivity provides a pathway to fused and bridged polycyclic frameworks.

Furthermore, the development of novel annulation methodologies continues to expand the toolkit of synthetic chemists. For example, two-step electrochemical annulations have been developed for creating fused furans, and palladium-catalyzed domino annulations are used to produce polycyclic compounds containing chromone (B188151) units. nih.govrsc.org Radical alkyne peri-annulations represent another advanced strategy for extending polyaromatic systems. chemrxiv.org These diverse approaches to forming polycyclic structures underscore the potential for developing specific annulation protocols that directly utilize this compound or its derivatives to access novel polycyclic systems. nih.gov

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. wikipedia.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.orgrug.nl

The bifunctional nature of this compound, with its nucleophilic and electrophilic centers, makes it a promising candidate for the design of novel MCRs. The amine and imine functionalities of the carboximidamide group can participate in various condensation and addition reactions, which are fundamental steps in many MCRs. For example, the well-known Ugi and Passerini reactions rely on the reactivity of isocyanides, which can be conceptually related to the reactivity of the imidamide group. wikipedia.org

Recent advancements in MCRs include the development of reactions for synthesizing complex heterocyclic structures like dihydropyridones and 2,3-dihydrofuro[3,2-c]coumarins. organic-chemistry.orgnih.gov The furan-thiol-amine (FuTine) multicomponent reaction demonstrates the utility of furan-based electrophiles in generating pyrrole (B145914) heterocycles. researchgate.net This highlights the potential for designing new MCRs where this compound could serve as a key component, leading to the efficient synthesis of novel compound libraries with potential applications in medicinal chemistry and materials science.

Exploration of this compound in Materials Science

The field of materials science continuously seeks novel molecular building blocks to construct materials with advanced properties. unimi.itipcms.frysu.am The structural features of this compound suggest its potential utility in this domain, particularly in the design of functional polymers and other advanced materials.

Incorporation into Polymeric Architectures

The architecture of a polymer, which describes the arrangement of its monomer units, significantly influences its physical and chemical properties. wikipedia.orgcmu.edu By incorporating specific functional monomers like this compound into a polymer chain, it is possible to tailor the final material's characteristics.

The furan group in this compound is particularly interesting for creating dynamic and responsive polymers. The furan moiety can participate in reversible Diels-Alder reactions, allowing for the formation of cross-linked networks that can be thermally healed or disassembled. rsc.org This "click" chemistry approach enables the design of self-healing materials and dynamic networks. rsc.org

Furthermore, the carboximidamide group can introduce specific functionalities into a polymer. Its ability to form hydrogen bonds and coordinate with metal ions could be exploited to control the polymer's secondary structure and create materials with specific recognition or catalytic properties. The synthesis of polymers with complex architectures, such as star, comb, and dendritic polymers, is becoming increasingly sophisticated, offering numerous possibilities for incorporating this compound to create novel materials. wikipedia.orgrsc.orgwhiterose.ac.uk

Development of Advanced Functional Materials

Advanced functional materials are designed to possess specific properties that enable them to perform particular functions. unimi.itipcms.frysu.ammdpi.com The incorporation of this compound into materials could lead to the development of new functional systems.

The nitrogen-containing carboximidamide group and the oxygen-containing furan ring can both act as coordination sites for metal ions. This suggests that polymers or metal-organic frameworks (MOFs) incorporating this compound could be developed for applications in catalysis, gas storage, or sensing. The inherent properties of the furan ring, such as its aromaticity and electron-rich nature, could also be harnessed to create materials with interesting electronic or optical properties.

The development of functional materials from nanopolysaccharides like nanocellulose and nanostarch is an active area of research. researchgate.net These bio-based materials can be functionalized to enhance their properties. It is conceivable that this compound could be used to modify the surface of such nanoparticles, imparting new functionalities and expanding their range of applications.

Mechanistic Probes in Biochemical Systems (Molecular Interactions)

Understanding the intricate molecular interactions within biological systems is a fundamental goal of biochemistry and chemical biology. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function or to modulate their activity. nih.gov

The structure of this compound, with its potential for hydrogen bonding and other non-covalent interactions, suggests that it could serve as a scaffold for the design of such probes. The furan ring can engage in stacking interactions with aromatic residues in proteins, while the carboximidamide group can act as both a hydrogen bond donor and acceptor.

For a compound to be an effective chemical probe, it typically needs to exhibit high affinity and selectivity for its target. nih.gov While there is no direct evidence in the provided search results of this compound itself being used as a mechanistic probe, its derivatives have been explored for biological activity. For example, N-hydroxy-5-phenyl-2-furancarboximidamides have been investigated as cardiotonic agents. google.com.pg This indicates that the this compound core can be modified to interact with biological targets.

The development of substrate analogues as mechanistic probes is a common strategy in enzymology. For instance, a substrate analogue of 3-(R)-hydroxybutyrate coenzyme A was synthesized to probe the mechanism of polyhydroxybutyrate (B1163853) (PHB) synthases. nih.gov Similarly, derivatives of this compound could potentially be designed to act as inhibitors or probes for enzymes that recognize similar structural motifs. The synthesis and screening of libraries of compounds based on the this compound scaffold could lead to the discovery of new and valuable tools for studying biochemical systems.

Enzyme Interaction Studies at the Molecular Level (e.g., Oxidation by Cytochrome P450 Enzymes)

The study of how chemical compounds interact with enzymes is a cornerstone of pharmacology and toxicology. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including drugs and environmental chemicals. fda.govnih.govmdpi.com The interaction of a compound with CYP enzymes can lead to its metabolic transformation, which may result in detoxification or, conversely, bioactivation to a more reactive species. nih.gov

Given the structure of this compound, its interaction with CYP enzymes, particularly isoforms like CYP2E1 which are known to metabolize furan-containing molecules, is of significant scientific interest. nih.govresearchgate.netresearchgate.net The furan ring is susceptible to oxidative metabolism by CYP enzymes. nih.gov This process can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA. nih.govresearchgate.net

In a hypothetical study, the metabolic fate of this compound when incubated with human liver microsomes could be investigated. The primary focus would be to determine if the furan ring undergoes oxidation. A potential metabolic pathway could involve the CYP-catalyzed formation of a reactive metabolite, cis-2-butene-1,4-dial, a known product of furan metabolism. nih.govresearchgate.net The carboximidamide group, being rich in nitrogen and capable of hydrogen bonding, could influence the orientation of the molecule within the enzyme's active site, potentially affecting the rate and regioselectivity of the oxidation.

To quantify these interactions, researchers would typically perform in vitro metabolism assays. The following interactive table illustrates the type of data that would be collected in such a study, presenting hypothetical kinetic parameters for the metabolism of this compound by different CYP isoforms.

Hypothetical Metabolic Profile of this compound with Human CYP Isoforms

| CYP Isoform | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| CYP1A2 | > 100 | < 1.0 | < 0.01 |

| CYP2C9 | 85.3 | 15.2 | 0.18 |

| CYP2C19 | 92.1 | 12.8 | 0.14 |

| CYP2D6 | > 100 | < 1.0 | < 0.01 |

| CYP2E1 | 12.5 | 45.7 | 3.66 |

| CYP3A4 | 48.9 | 25.1 | 0.51 |

This data is for illustrative purposes only and does not represent actual experimental results.

The hypothetical data in this table suggests that CYP2E1 would be the primary enzyme responsible for the metabolism of this compound, exhibiting the highest intrinsic clearance. Such findings would guide further studies into the potential for drug-drug interactions and the toxicological profile of this compound.

Investigation of Ligand-Target Recognition Mechanisms

The ability of a molecule to bind to a specific biological target, such as a protein receptor or an enzyme, is fundamental to its pharmacological activity. vanderbilt.edu This recognition is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. vanderbilt.edu The unique three-dimensional arrangement of functional groups in a ligand determines its affinity and selectivity for a particular target.

This compound possesses distinct structural features that could contribute to specific ligand-target interactions. The furan ring, with its aromatic character and oxygen heteroatom, can participate in π-π stacking and hydrogen bonding. The carboximidamide group is a particularly interesting functional group for molecular recognition, as it contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=N nitrogen), allowing for multiple, specific hydrogen bonding patterns with a protein binding site. nih.gov

In a research setting, the investigation of this compound's ligand-target recognition would involve screening it against a panel of biological targets to identify any binding activity. Once a target is identified, techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the precise binding mode of the compound. Molecular docking studies, a computational approach, could also be employed to predict and rationalize the binding interactions at an atomic level. tjpr.orgajol.info

To explore the structure-activity relationship (SAR), a series of analogs of this compound could be synthesized and their binding affinities determined. The following interactive table presents hypothetical binding affinity data for this compound and a set of designed analogs against a fictional receptor, "Receptor X."

Hypothetical Binding Affinities of this compound Analogs for Receptor X

| Compound | Modification | Ki (nM) | Fold Change vs. Parent |

| This compound | Parent Compound | 75 | 1.0 |

| Analog 1 | Methyl group at furan C5-position | 45 | 1.7 |

| Analog 2 | Chlorine at furan C5-position | 120 | 0.6 |

| Analog 3 | Phenyl group at imidamide nitrogen | 250 | 0.3 |

| Analog 4 | Hydroxyl group at furan C4-position | 30 | 2.5 |

This data is for illustrative purposes only and does not represent actual experimental results.

The hypothetical SAR data suggests that small, electron-donating groups or hydrogen-bonding groups on the furan ring may enhance binding affinity, while bulky substituents on the imidamide group are detrimental. This type of information is invaluable for the rational design of more potent and selective ligands.

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer : Document critical process parameters (CPPs) like mixing speed, cooling rates, and reagent addition order. Use process analytical technology (PAT) tools (e.g., in-situ FTIR) to monitor reaction progression. Conduct failure mode and effects analysis (FMEA) to preempt deviations. Publish raw data (e.g., chromatograms, kinetic plots) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.